molecular formula C18H20ClN5O2 B276720 N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine

N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine

Katalognummer B276720
Molekulargewicht: 373.8 g/mol
InChI-Schlüssel: XCBVFPCHLYAKAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine, commonly known as CTA-056, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of tetrazole-based compounds and has been shown to have promising results in various preclinical studies.

Wirkmechanismus

The exact mechanism of action of CTA-056 is not fully understood, but it is believed to act by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It has been shown to inhibit the activity of NF-κB, a key transcription factor involved in the regulation of inflammation and immune response. It also activates the Nrf2 pathway, which is involved in the regulation of antioxidant response. In addition, it has been shown to inhibit the activity of various enzymes involved in cell proliferation, such as topoisomerase and HDAC.
Biochemical and Physiological Effects:
CTA-056 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain, indicating its potential use in treating neuroinflammatory diseases. It has also been shown to have antitumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. In addition, it has been shown to have cardioprotective effects, reducing the damage caused by ischemia-reperfusion injury.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of CTA-056 is its high purity and yield, making it suitable for use in various preclinical studies. It has also been shown to have low toxicity and good bioavailability, making it a potential candidate for clinical trials. However, one of the limitations of CTA-056 is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research on CTA-056. One of the potential applications of CTA-056 is in the treatment of neuroinflammatory diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy and safety of CTA-056 in these diseases. Another potential application is in cancer therapy, where CTA-056 has shown promising results in various cancer cell lines. Further studies are needed to determine the efficacy and safety of CTA-056 in animal models and clinical trials. In addition, further studies are needed to determine the exact mechanism of action of CTA-056 and its potential use in other diseases.

Synthesemethoden

The synthesis of CTA-056 involves a multi-step process, starting with the reaction of 4-chlorobenzyl alcohol with 3-ethoxybenzaldehyde to form the intermediate 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde. This intermediate is then reacted with 2-methyl-2H-tetrazol-5-amine in the presence of a base to form the final product, CTA-056. The synthesis has been optimized to yield high purity and yield of the compound.

Wissenschaftliche Forschungsanwendungen

CTA-056 has been extensively studied in various preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. In a study conducted on rats, CTA-056 was found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain, indicating its potential use in treating neuroinflammatory diseases such as Alzheimer's and Parkinson's. It has also been shown to have antitumor activity in various cancer cell lines, making it a potential candidate for cancer therapy.

Eigenschaften

Molekularformel

C18H20ClN5O2

Molekulargewicht

373.8 g/mol

IUPAC-Name

N-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methyl]-2-methyltetrazol-5-amine

InChI

InChI=1S/C18H20ClN5O2/c1-3-25-17-10-14(11-20-18-21-23-24(2)22-18)6-9-16(17)26-12-13-4-7-15(19)8-5-13/h4-10H,3,11-12H2,1-2H3,(H,20,22)

InChI-Schlüssel

XCBVFPCHLYAKAI-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC2=NN(N=N2)C)OCC3=CC=C(C=C3)Cl

Kanonische SMILES

CCOC1=C(C=CC(=C1)CNC2=NN(N=N2)C)OCC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.